1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride
Overview
Description
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride is an organic compound with significant interest in various fields of scientific research. This compound features a pyrrolidine ring substituted with a methoxyphenyl group and a carbonyl chloride functional group. Its unique structure allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride typically involves the reaction of 1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carboxylic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid is converted to the corresponding acyl chloride. This method is efficient and yields the desired product with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure consistent quality and yield. The use of automated systems for monitoring and controlling temperature, pressure, and reagent addition is common in industrial production.
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form the corresponding carboxylic acid and hydrochloric acid.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or acidic conditions.
Reduction: Strong reducing agents like LiAlH₄ are used under anhydrous conditions.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
Carboxylic Acid: Resulting from hydrolysis.
Alcohol: Produced via reduction of the carbonyl group.
Scientific Research Applications
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride involves its reactivity towards nucleophiles and its ability to form stable intermediates. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to form new chemical bonds and create complex molecules.
Comparison with Similar Compounds
Similar Compounds
1-(4-Methoxyphenyl)-1,4-Dihydro-5H-Tetrazole-5-Thione: Shares the methoxyphenyl group but differs in the heterocyclic ring structure.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Contains a methoxyphenyl group and an amine functionality.
Uniqueness
1-(4-Methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride is unique due to its combination of a pyrrolidine ring and a carbonyl chloride group, which imparts distinct reactivity and versatility in chemical synthesis. This makes it a valuable compound for creating a wide range of derivatives and exploring new chemical transformations.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-5-oxopyrrolidine-3-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO3/c1-17-10-4-2-9(3-5-10)14-7-8(12(13)16)6-11(14)15/h2-5,8H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVKJANIUPSTLAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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